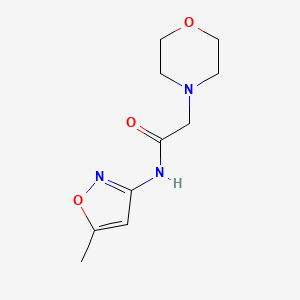

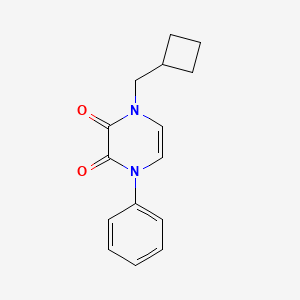

N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MOA-728 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Antifungal Agents

The derivatives of N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide have been identified as potent antifungal agents, especially against Candida and Aspergillus species. The introduction of a gem-dimethyl on the morpholin-2-one core significantly improved plasma stability while maintaining antifungal efficacy. One derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showed broad antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Anti-Nociceptive and Anti-Inflammatory Activity

Compounds with the structure of (2-benzothiazolone-3-yl and 2-benzoxazolone-3-yl) acetic acid derivatives, closely related to this compound, have shown significant anti-nociceptive and anti-inflammatory activity in preclinical tests. This includes compounds like 4-[2-(6-Benzoyl-2-benzoxazolone-3-yl)acetyl]morpholine (Doğruer et al., 1998).

DNA and Protein Binding Studies

This compound derivatives have been studied for their interactions with calf thymus DNA and bovine serum albumin (BSA), indicating strong binding potential. This suggests potential applications in molecular biology and drug development (Raj, 2020).

Antimicrobial Activity

Several derivatives of this compound have shown significant antimicrobial activity. This includes activity against Gram-positive and Gram-negative bacteria, as well as yeast species like Candida albicans, Candida krusei, and Candida glabrata (Temiz‐Arpacı et al., 2005).

Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their potential as corrosion inhibitors in acidic environments. They have shown promising results in protecting mild steel from corrosion in sulfuric acid solution (Nasser & Sathiq, 2017).

Anticonvulsant Agents

Some derivatives of this compound have been explored for their anticonvulsant properties, showing promise as potential leads in the development of new anticonvulsant drugs (Amir et al., 2012).

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-8-6-9(12-16-8)11-10(14)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQJRRXKLFSWRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)

![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)

![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)